REACTION_CXSMILES
|
[CH:1]1([NH:4][C:5]([C:7]2[O:11][N:10]=[C:9]([C:12]([O:14]CC)=[O:13])[CH:8]=2)=[O:6])[CH2:3][CH2:2]1.[OH-].[Na+]>C(O)C>[CH:1]1([NH:4][C:5]([C:7]2[O:11][N:10]=[C:9]([C:12]([OH:14])=[O:13])[CH:8]=2)=[O:6])[CH2:2][CH2:3]1 |f:1.2|
|
Name
|
|
Quantity
|
0.284 g
|
Type
|
reactant
|
Smiles
|
C1(CC1)NC(=O)C1=CC(=NO1)C(=O)OCC
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
solution
|
Quantity
|
1.267 mL
|
Type
|
reactant
|
Smiles
|
|
Type
|
CUSTOM
|
Details
|
The resulting mixture was stirred in cold until the reaction
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled in an ice bath
|
Type
|
CUSTOM
|
Details
|
Ethanol was evaporated
|
Type
|
ADDITION
|
Details
|
water was added
|
Type
|
CUSTOM
|
Details
|
The precipitate was removed by filtration
|
Type
|
CUSTOM
|
Details
|
The filtrate was evaporated
|
Type
|
CUSTOM
|
Details
|
purified by trituration from 1/9 MeOH/DCM
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CC1)NC(=O)C1=CC(=NO1)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.058 g | |
YIELD: CALCULATEDPERCENTYIELD | 23.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |